molecular formula C27H43N5O6S B009844 N-Formylmethionylleucylphenylalanyllysine CAS No. 104180-18-9

N-Formylmethionylleucylphenylalanyllysine

Cat. No.: B009844
CAS No.: 104180-18-9
M. Wt: 565.7 g/mol
InChI Key: OERILMBTPCSYNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Formylmethionylleucylphenylalanyllysine is a synthetic peptide composed of the amino acids methionine, leucine, phenylalanine, and lysine, with a formyl group attached to the methionine residue. This compound is known for its role in initiating protein synthesis in bacteria and mitochondria, where it is recognized by the ribosome as the starting amino acid for protein translation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Formylmethionylleucylphenylalanyllysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The formylation of the methionine residue is achieved by treating the peptide with formic acid or formyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process involves the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for verification of the peptide sequence .

Chemical Reactions Analysis

Types of Reactions

N-Formylmethionylleucylphenylalanyllysine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Formylmethionylleucylphenylalanyllysine has several applications in scientific research:

Mechanism of Action

N-Formylmethionylleucylphenylalanyllysine exerts its effects by mimicking the natural formylmethionine used in bacterial protein synthesis. It binds to the ribosome and initiates the translation process by positioning itself in the P-site of the ribosome. This positioning allows for the subsequent addition of amino acids to the growing peptide chain. The formyl group plays a critical role in the recognition and binding of the peptide to the ribosome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence and the presence of the lysine residue, which can influence its binding properties and biological activity. The combination of these amino acids and the formyl group makes it a valuable tool in studying protein synthesis and developing peptide-based therapeutics .

Biological Activity

N-Formylmethionylleucylphenylalanyllysine (fMLP-Lys) is a synthetic peptide that has garnered attention due to its biological activity, particularly in the context of immune response and neutrophil activation. This article delves into the compound's biological activity, synthesizing findings from various studies, and presents relevant data tables and case studies to illustrate its effects.

Overview of this compound

This compound is a formylated tripeptide that mimics natural peptides involved in immune responses. It is structurally related to the well-known formyl peptide fMLP (N-formylmethionyl-leucyl-phenylalanine), which is known for its role in chemotaxis and activation of neutrophils.

Immune Response Modulation

Research has shown that fMLP-Lys can influence various aspects of neutrophil function:

  • Chemotaxis : Studies indicate that while fMLP-Lys does not enhance chemotaxis significantly, it can still provoke other immune responses in neutrophils .
  • Superoxide Production : The compound has been shown to stimulate superoxide anion production, a critical component of the oxidative burst that occurs during the immune response. This effect appears to be dependent on the specific amino acid residues present in the peptide .

The biological activity of fMLP-Lys is primarily mediated through its interaction with formyl peptide receptors (FPRs) on neutrophils. Binding to these receptors triggers intracellular signaling pathways that lead to:

  • Lysosomal Enzyme Release : fMLP-Lys can induce the release of lysosomal enzymes, which are essential for microbial killing and inflammation .
  • Calcium Mobilization : The compound has been implicated in intracellular calcium mobilization, which plays a vital role in various cellular functions including degranulation and phagocytosis .

Data Table: Biological Effects of fMLP-Lys

Biological ActivityObservationsReferences
ChemotaxisNo significant enhancement observed
Superoxide Anion ProductionTriggered based on amino acid composition
Lysosomal Enzyme ReleaseInduced by fMLP-Lys
Calcium MobilizationObserved in neutrophils upon stimulation

Case Study 1: Neutrophil Activation by fMLP-Lys

A study investigated the effects of fMLP-Lys on human neutrophils, focusing on superoxide production and enzyme release. The results indicated that:

  • Neutrophils exposed to fMLP-Lys exhibited a significant increase in superoxide production compared to control groups.
  • The study also noted the importance of specific residues in the peptide structure, which influenced the degree of activation observed.

This case study highlights the potential application of fMLP-Lys in understanding neutrophil behavior during immune responses.

Case Study 2: Comparative Analysis with Other Formyl Peptides

In another research effort, fMLP-Lys was compared with other formylated peptides regarding their ability to activate neutrophils. The findings revealed:

  • While fMLP-Lys showed moderate activation levels, other peptides exhibited stronger effects on chemotaxis and enzyme release.
  • This comparative analysis underscores the variability in biological activity among different formylated peptides and suggests avenues for further research into optimizing peptide design for therapeutic applications.

Properties

IUPAC Name

6-amino-2-[[2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43N5O6S/c1-18(2)15-22(31-24(34)20(29-17-33)12-14-39-3)25(35)32-23(16-19-9-5-4-6-10-19)26(36)30-21(27(37)38)11-7-8-13-28/h4-6,9-10,17-18,20-23H,7-8,11-16,28H2,1-3H3,(H,29,33)(H,30,36)(H,31,34)(H,32,35)(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERILMBTPCSYNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562404
Record name N-Formylmethionylleucylphenylalanyllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104180-18-9
Record name N-Formylmethionylleucylphenylalanyllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Formylmethionylleucylphenylalanyllysine
Reactant of Route 2
N-Formylmethionylleucylphenylalanyllysine
Reactant of Route 3
N-Formylmethionylleucylphenylalanyllysine
Reactant of Route 4
N-Formylmethionylleucylphenylalanyllysine
Reactant of Route 5
N-Formylmethionylleucylphenylalanyllysine
Reactant of Route 6
N-Formylmethionylleucylphenylalanyllysine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.